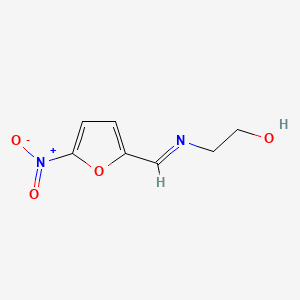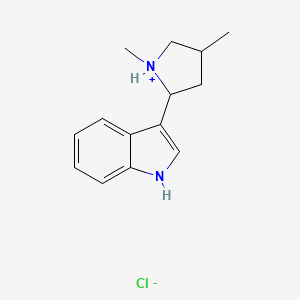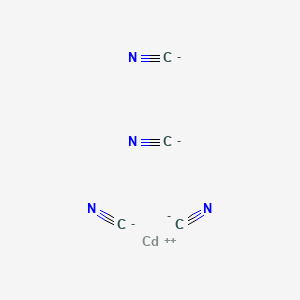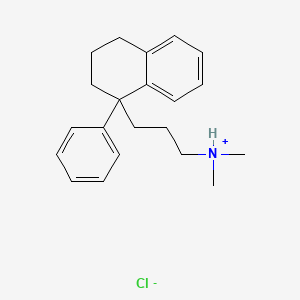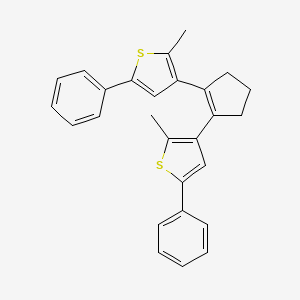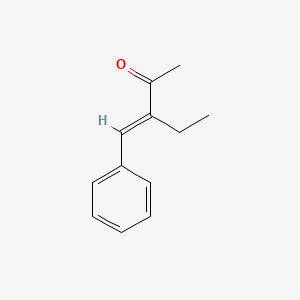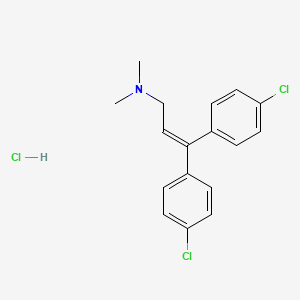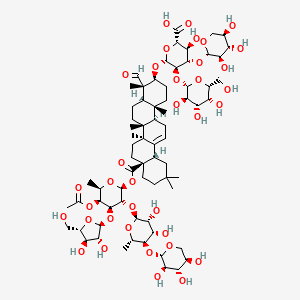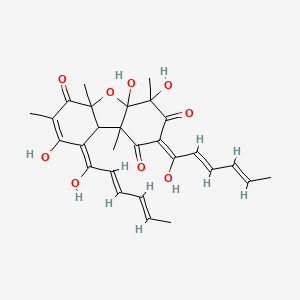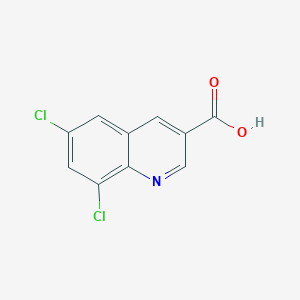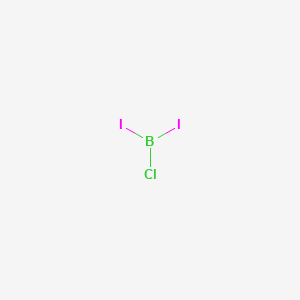
Chlorodiiodoborane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorodiiodoborane is a chemical compound with the formula BClI₂. It is a boron-containing compound where boron is bonded to one chlorine atom and two iodine atoms. This compound is known for its unique reactivity and has been studied for various applications in chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorodiiodoborane can be synthesized through several methods. One common method involves the reaction of boron trichloride (BCl₃) with iodine (I₂) under controlled conditions. The reaction typically takes place in an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows:
[ \text{BCl}_3 + 2\text{I}_2 \rightarrow \text{BClI}_2 + 2\text{ICl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and crystallization, is common to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Chlorodiiodoborane undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in substitution reactions where the chlorine or iodine atoms are replaced by other groups.
Oxidation and Reduction Reactions: It can undergo oxidation to form higher oxidation state compounds or reduction to form lower oxidation state compounds.
Addition Reactions: this compound can add to unsaturated compounds, such as alkenes and alkynes, to form addition products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted boranes where the chlorine or iodine atoms are replaced by other functional groups.
Oxidation Reactions: Products include boron oxides or higher oxidation state boron compounds.
Reduction Reactions: Products include lower oxidation state boron compounds or boron hydrides.
Scientific Research Applications
Chlorodiiodoborane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the introduction of boron into organic molecules. It is also used in the preparation of boron-containing polymers and materials.
Biology: this compound is studied for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment that targets cancer cells with boron-containing compounds.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its unique reactivity and ability to form stable complexes with various biomolecules.
Industry: It is used in the production of advanced materials, such as boron-containing ceramics and glasses, which have applications in electronics and aerospace industries.
Mechanism of Action
The mechanism of action of chlorodiiodoborane involves its ability to form stable complexes with various molecules. The boron atom in this compound can coordinate with electron-rich species, making it a useful reagent in various chemical reactions. In biological systems, its mechanism of action is related to its ability to deliver boron to specific targets, such as cancer cells, for therapeutic purposes.
Comparison with Similar Compounds
Similar Compounds
Dichloroborane (BCl₂H): Similar to chlorodiiodoborane but contains two chlorine atoms and one hydrogen atom.
Diiodoborane (BI₂H): Contains two iodine atoms and one hydrogen atom.
Chlorodibromoborane (BClBr₂): Contains one chlorine atom and two bromine atoms.
Uniqueness
This compound is unique due to its specific combination of chlorine and iodine atoms bonded to boron. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and materials science.
Properties
CAS No. |
13709-74-5 |
|---|---|
Molecular Formula |
BClI2 |
Molecular Weight |
300.07 g/mol |
IUPAC Name |
chloro(diiodo)borane |
InChI |
InChI=1S/BClI2/c2-1(3)4 |
InChI Key |
BCAVRNMZJVDTPE-UHFFFAOYSA-N |
Canonical SMILES |
B(Cl)(I)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-1-phenyl-4-pyridin-3-yl-1H-indeno[1,2-b]pyrazolo[4,3-e]pyridin-5-one](/img/structure/B13736982.png)
